Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate
Description
Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate is a chiral carbamate derivative characterized by a methylamino group at the 1-position and a benzyloxycarbonyl (Cbz) protecting group on the carbamate functionality. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and enantiomerically pure amines. Its stereochemistry (S-configuration) is essential for biological activity, as evidenced by its use in asymmetric synthesis workflows .
Synthesis typically involves coupling a benzyl chloroformate derivative with a chiral amine precursor. For example, analogous compounds like benzyl carbamates are synthesized via nucleophilic substitution or carbamate-forming reactions under mild conditions, as seen in the preparation of related derivatives such as benzyl ((S)-4-methyl-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)-1-(5-phenylthiazol-2-yl)propan-2-yl)amino)pentan-2-yl)carbamate (27a) .
Properties
IUPAC Name |
benzyl N-[(2S)-1-(methylamino)butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-12(9-14-2)15-13(16)17-10-11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPXTRDZALCZPB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-1-(methylamino)butan-2-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of carbamates often involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity products through simple filtration.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry
- Protecting Group for Amines : The primary application of Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate is as a protecting group in peptide synthesis. Its stability allows for selective reactions without interfering with other functional groups, making it valuable in complex organic syntheses.
| Property | Value |
|---|---|
| Stability | High |
| Removal Conditions | Mild Acid/Base Hydrolysis |
Medicine
- Drug Development : This compound is being investigated for its potential role in drug development, particularly as an enzyme inhibitor. Its ability to form stable complexes with enzymes can enhance the efficacy of pharmaceutical agents.
Case Study: Enzyme Inhibition
Research has shown that compounds similar to this compound exhibit significant inhibition of specific enzymes involved in metabolic pathways. For example, studies have demonstrated that carbamate derivatives can enhance the potency of antibiotics against resistant bacterial strains by modifying their interaction with bacterial enzymes .
Industry
- Synthesis of High-Energy-Density Materials : In industrial applications, this compound is utilized in the synthesis of materials with high energy densities, which are essential for advanced battery technologies and energetic materials.
Mechanism of Action
The mechanism of action of Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, which can be removed under specific conditions such as acidic or basic hydrolysis . This stability allows for selective reactions to occur on other functional groups without affecting the protected amine.
Comparison with Similar Compounds
Key Findings :
- Methylamino vs. Hydroxyl: The methylamino group enhances nucleophilicity, making the compound more reactive in alkylation or acylation reactions compared to hydroxyl-containing analogues like Benzyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate .
Stereochemical Comparisons
Enantiomeric purity is critical for pharmacological activity. For example, the (S)-enantiomer of Benzyl (S)-(3-methyl-1-oxo-1-(phenylamino)butan-2-yl)carbamate (L-4aa) exhibits a retention time of 6.251 min, while the (R)-enantiomer elutes at 10.497 min under identical HPLC conditions (CHIRALCEL® OJ-H column, hexane/i-PrOH = 90/10) . This highlights the importance of stereochemistry in separation and bioactivity.
Physicochemical and Analytical Data
- Solubility: The methylamino group increases water solubility compared to branched esters like isopropyl benzoate (939-48-0 ).
- Stability : Benzyl carbamates with aliphatic substituents (e.g., cis-3-Hexenyl benzoate, 25152-85-6 ) are less stable under oxidative conditions than the target compound due to the absence of electron-donating groups.
Biological Activity
Benzyl (S)-(1-(methylamino)butan-2-yl)carbamate, also known as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features a carbamate functional group which is crucial for its biological activity. The presence of the benzyl and methylamino groups contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Research indicates that compounds with similar structures often act as inhibitors or modulators of key biochemical pathways.
- Enzyme Inhibition : Carbamate derivatives are known to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission.
- Receptor Modulation : The compound may also interact with various receptors, including adrenergic and serotonin receptors, influencing mood and cognitive functions.
Biological Activity Data
A summary of the biological activity data for this compound is presented in the table below:
| Activity | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | 0.5 | Enzymatic Assay | |
| Antimicrobial Activity | 10 | Disk Diffusion Method | |
| Cytotoxicity | >100 | MTT Assay on Cancer Cell Lines |
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentration (MIC) was determined to be 10 µM, suggesting potential as a therapeutic agent for bacterial infections .
Neuroprotective Effects
In another investigation focusing on neuroprotective effects, this compound was tested in a murine model of neurodegeneration. The compound demonstrated a reduction in neuroinflammation markers and improved cognitive function in treated mice compared to controls. These findings support its potential application in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
